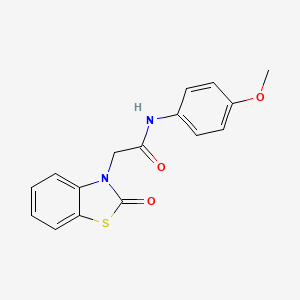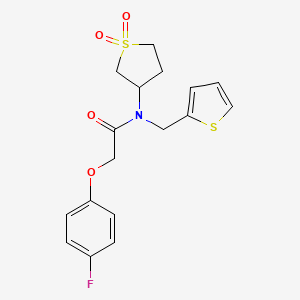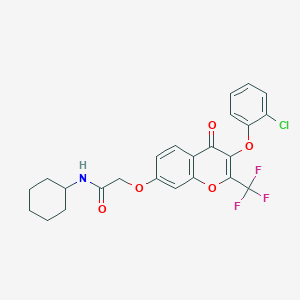![molecular formula C20H17ClF3N3O2S B11595717 (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11595717.png)
(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-{[4-chloro-3-(trifluorométhyl)phényl]imino}-3-éthyl-4-oxo-N-phényl-1,3-thiazinane-6-carboxamide est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle thiazinane, un groupe phényle et divers groupes fonctionnels tels que des groupes chloro, trifluorométhyle et imino
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2Z)-2-{[4-chloro-3-(trifluorométhyl)phényl]imino}-3-éthyl-4-oxo-N-phényl-1,3-thiazinane-6-carboxamide implique généralement plusieurs étapes, en partant de matières premières facilement disponibles. Les étapes clés incluent :
Formation du cycle thiazinane : Cela peut être obtenu par une réaction de cyclisation impliquant un précurseur approprié.
Introduction de groupes fonctionnels : Les groupes chloro, trifluorométhyle et imino sont introduits par des réactions spécifiques telles que l'halogénation, la trifluorométhylation et l'amination.
Couplage final : La dernière étape consiste à coupler le cycle thiazinane au groupe phényle dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela comprend l'utilisation de catalyseurs, de solvants et de conditions de réaction spécifiques pour faciliter les réactions efficacement.
Analyse Des Réactions Chimiques
Types de réactions
(2Z)-2-{[4-chloro-3-(trifluorométhyl)phényl]imino}-3-éthyl-4-oxo-N-phényl-1,3-thiazinane-6-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation d'atomes spécifiques au sein de la molécule.
Substitution : Les groupes chloro et trifluorométhyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour assurer la sélectivité et le rendement.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des composés avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que les réactions de substitution peuvent entraîner des dérivés avec des substituants différents.
Applications de la recherche scientifique
(2Z)-2-{[4-chloro-3-(trifluorométhyl)phényl]imino}-3-éthyl-4-oxo-N-phényl-1,3-thiazinane-6-carboxamide a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu'agent pharmaceutique en raison de sa structure unique et de ses groupes fonctionnels.
Science des matériaux : Ses propriétés en font un candidat pour la mise au point de nouveaux matériaux présentant des caractéristiques spécifiques.
Études biologiques : Le composé peut être utilisé comme une sonde pour étudier les processus biologiques et les interactions au niveau moléculaire.
Mécanisme d'action
Le mécanisme d'action du (2Z)-2-{[4-chloro-3-(trifluorométhyl)phényl]imino}-3-éthyl-4-oxo-N-phényl-1,3-thiazinane-6-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent entraîner divers effets biologiques, tels que l'inhibition d'enzymes ou la modulation de voies de signalisation. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: Its properties make it a candidate for use in the development of new materials with specific characteristics.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres dérivés de thiazinane et des composés avec des groupes fonctionnels similaires, tels que :
Analogues du (2Z)-2-{[4-chloro-3-(trifluorométhyl)phényl]imino}-3-éthyl-4-oxo-N-phényl-1,3-thiazinane-6-carboxamide : Ces composés présentent de légères modifications dans leur structure mais conservent le cycle thiazinane de base et les groupes fonctionnels.
Autres dérivés de thiazinane : Composés avec des substituants différents sur le cycle thiazinane.
Unicité
L'unicité du (2Z)-2-{[4-chloro-3-(trifluorométhyl)phényl]imino}-3-éthyl-4-oxo-N-phényl-1,3-thiazinane-6-carboxamide réside dans sa combinaison spécifique de groupes fonctionnels et les propriétés qui en résultent. Cela en fait un composé précieux pour diverses applications, le distinguant d'autres composés similaires.
Propriétés
Formule moléculaire |
C20H17ClF3N3O2S |
|---|---|
Poids moléculaire |
455.9 g/mol |
Nom IUPAC |
2-[4-chloro-3-(trifluoromethyl)phenyl]imino-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H17ClF3N3O2S/c1-2-27-17(28)11-16(18(29)25-12-6-4-3-5-7-12)30-19(27)26-13-8-9-15(21)14(10-13)20(22,23)24/h3-10,16H,2,11H2,1H3,(H,25,29) |
Clé InChI |
ZRWPDYNWCULHMA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)CC(SC1=NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Allyloxy)phenyl]-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11595640.png)
![3-{[4-(Methoxycarbonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11595657.png)
![6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11595671.png)
![Propan-2-yl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11595679.png)


![4-Methoxybenzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11595692.png)
![9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11595693.png)
![1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-[(6-ethoxy-1,3-benzothiazol-2-YL)sulfanyl]-2-phenyl-1-ethanone](/img/structure/B11595705.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11595711.png)

![5-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11595719.png)
![(2E)-N-benzyl-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11595720.png)
![5-(4-Benzylpiperidin-1-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11595725.png)
